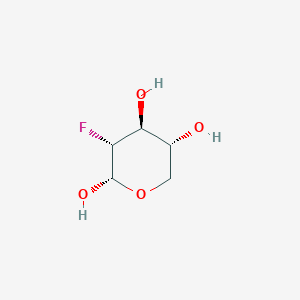
(2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol
Description
(2S,3R,4S,5R)-3-Fluorooxane-2,4,5-triol is a fluorinated derivative of a pentose sugar, structurally analogous to natural sugars like xylose but with a fluorine atom replacing the hydroxyl group at position 3. Its molecular formula is C₅H₉FO₄, with a molecular weight of 164.12 g/mol. The introduction of fluorine alters electronic properties, lipophilicity, and metabolic stability compared to non-fluorinated analogs.
Properties
CAS No. |
129939-84-0 |
|---|---|
Molecular Formula |
C5H9FO4 |
Molecular Weight |
152.12 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol |
InChI |
InChI=1S/C5H9FO4/c6-3-4(8)2(7)1-10-5(3)9/h2-5,7-9H,1H2/t2-,3-,4+,5+/m1/s1 |
InChI Key |
YVMHSZGJGHRGOD-MBMOQRBOSA-N |
SMILES |
C1C(C(C(C(O1)O)F)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)O)F)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)F)O)O |
Synonyms |
alpha-D-Xylopyranose,2-deoxy-2-fluoro-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol typically involves the fluorination of a suitable precursor. One common method is the reaction of glycals with acetyl hypofluorite, which provides a rapid, stereoselective, and high-yielding synthesis . The reaction is carried out at low temperatures (around -78°C) to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including chlorination, hydrolysis, fluorination, bromination, condensation, and deprotection . These steps are often carried out in continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions:
Acetyl Hypofluorite: Used for the initial fluorination step.
Chlorinating Agents: Used in the chlorination step of industrial production.
Hydrolysis and Deprotection Agents: Used to remove protecting groups and obtain the final product.
Major Products: The major products formed from these reactions include various fluorinated sugar derivatives, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol is used as a building block in the synthesis of complex carbohydrates and glycoconjugates. Its unique properties make it a valuable tool in studying carbohydrate chemistry and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme mechanisms and carbohydrate metabolism. Its resistance to hydrolysis and nuclease degradation makes it a useful probe in various biochemical assays .
Medicine: The compound is explored for its potential in drug development, particularly in designing nucleoside analogs for antiviral and anticancer therapies. Its incorporation into oligonucleotides enhances their stability and efficacy .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties enable the development of new products with improved performance and stability.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The fluorine atom’s presence alters the compound’s electronic properties, enhancing its binding affinity and stability. For example, in antiviral therapies, the compound acts as a competitive inhibitor of viral polymerases, preventing viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of (2S,3R,4S,5R)-3-Fluorooxane-2,4,5-Triol and Comparators
Key Comparative Findings
Fluorination vs. Hydroxyl Groups
- Electronic Effects : Fluorine’s electronegativity (3.98) disrupts hydrogen-bonding networks compared to hydroxyl groups, reducing solubility in polar solvents but increasing lipid membrane permeability .
- Metabolic Stability : Fluorinated sugars resist enzymatic degradation (e.g., glycosidase activity), making them promising for drug design . In contrast, xylose is rapidly metabolized in glycolysis .
Pharmacological Relevance
- SGLT Inhibitors : Compounds like sotagliflozin () share the tetrahydropyran core but incorporate bulky aromatic substituents for target specificity. The fluorinated oxane derivative’s smaller size may favor different binding interactions .
- Antiviral and Anti-inflammatory Potential: Fluorinated sugars (e.g., ) show enhanced bioavailability in preclinical models compared to non-fluorinated analogs, suggesting similar advantages for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


